2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione is a compound that belongs to the class of heterocyclic compounds. It features both an indane-1,3-dione moiety and a 1,2,4-triazole ring, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of these functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione typically involves the condensation of 4-(1,2,4-triazolyl)aniline with indane-1,3-dione under specific reaction conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete condensation and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high purity and yield in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit topoisomerases or other enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the 1,2,4-triazole ring and exhibit similar biological activities.
Indane-1,3-dione derivatives: Compounds with the indane-1,3-dione moiety also show diverse biological properties.
Uniqueness
2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione is unique due to the combination of both the 1,2,4-triazole ring and the indane-1,3-dione moiety in its structure. This dual functionality enhances its potential for various applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
3-hydroxy-2-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c23-17-14-3-1-2-4-15(14)18(24)16(17)9-20-12-5-7-13(8-6-12)22-11-19-10-21-22/h1-11,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCXILDVOATZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)N4C=NC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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